molecular formula C14H18CoF6P- B13804579 CID 16213736 CAS No. 52308-79-9

CID 16213736

Cat. No.: B13804579
CAS No.: 52308-79-9
M. Wt: 390.19 g/mol
InChI Key: OKNORMJNKPIKBH-UHFFFAOYSA-N
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Description

Bis(ethylcyclopentadienyl)cobalt(III): is an organometallic compound that belongs to the class of metallocenes It consists of a cobalt ion sandwiched between two ethylcyclopentadienyl ligands

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(ethylcyclopentadienyl)cobalt(III) typically involves the reaction of cobalt salts with ethylcyclopentadienyl anions. One common method is the reaction of cobalt(II) chloride with sodium ethylcyclopentadienide in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition.

Industrial Production Methods: Industrial production of bis(ethylcyclopentadienyl)cobalt(III) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often purified by recrystallization or sublimation techniques.

Chemical Reactions Analysis

Types of Reactions: Bis(ethylcyclopentadienyl)cobalt(III) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cobalt(IV) species.

    Reduction: It can be reduced to cobalt(II) species.

    Substitution: The ethylcyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and elevated temperatures.

Major Products Formed:

    Oxidation: Cobalt(IV) complexes.

    Reduction: Cobalt(II) complexes.

    Substitution: New metallocene complexes with different ligands.

Scientific Research Applications

Chemistry: Bis(ethylcyclopentadienyl)cobalt(III) is used as a precursor for the synthesis of other organometallic compounds. It is also employed in catalytic processes, such as polymerization reactions and hydrogenation.

Biology: In biological research, the compound is studied for its potential use in medicinal chemistry, particularly in the development of metal-based drugs.

Medicine: The compound’s unique structure and reactivity make it a candidate for the design of new therapeutic agents, especially in the field of cancer treatment.

Industry: In industrial applications, bis(ethylcyclopentadienyl)cobalt(III) is used in the production of advanced materials, including thin films and nanomaterials. It is also utilized in the fabrication of electronic devices due to its conductive properties.

Mechanism of Action

The mechanism of action of bis(ethylcyclopentadienyl)cobalt(III) involves its ability to coordinate with various substrates through its cobalt center. The ethylcyclopentadienyl ligands provide stability to the cobalt ion, allowing it to participate in a range of chemical reactions. The compound can interact with molecular targets such as enzymes and receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

    Bis(cyclopentadienyl)cobalt(II):

    Bis(pentamethylcyclopentadienyl)cobalt(III): This compound has bulkier ligands, leading to different steric and electronic properties.

Uniqueness: Bis(ethylcyclopentadienyl)cobalt(III) is unique due to the presence of ethyl groups on the cyclopentadienyl ligands, which influence its solubility, reactivity, and overall stability. These properties make it suitable for specific applications where other metallocenes may not be as effective.

Properties

CAS No.

52308-79-9

Molecular Formula

C14H18CoF6P-

Molecular Weight

390.19 g/mol

InChI

InChI=1S/2C7H9.Co.F6P/c2*1-2-7-5-3-4-6-7;;1-7(2,3,4,5)6/h2*3-6H,2H2,1H3;;/q;;;-1

InChI Key

OKNORMJNKPIKBH-UHFFFAOYSA-N

Canonical SMILES

CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.F[P-](F)(F)(F)(F)F.[Co]

Origin of Product

United States

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